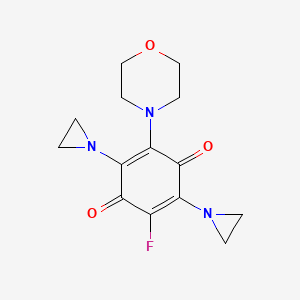
2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is a complex organic compound with a unique structure that includes aziridine, fluorine, and morpholine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadiene-1,4-dione core: This can be achieved through the oxidation of cyclohexadiene derivatives.
Introduction of aziridine groups: Aziridination reactions are employed to introduce aziridine groups at the 2 and 5 positions.
Morpholine substitution: The morpholine group is introduced at the 6 position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: The aziridine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and aziridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- involves its interaction with various molecular targets and pathways. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine group can modulate its solubility and pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione,2,5-bis(dimethylamino)-
- 2,5-Cyclohexadiene-1,4-dione,2,5-di-1-piperidinyl-
- 2,6-Di-tert-butyl-1,4-benzoquinone
Uniqueness
Compared to similar compounds, 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is unique due to the presence of both aziridine and morpholine groups, as well as the fluorine atom. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
59886-45-2 |
|---|---|
Fórmula molecular |
C14H16FN3O3 |
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
2,5-bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16FN3O3/c15-9-10(16-1-2-16)14(20)12(18-5-7-21-8-6-18)11(13(9)19)17-3-4-17/h1-8H2 |
Clave InChI |
ZLYFLISWTUFTOE-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=C(C(=O)C(=C(C2=O)F)N3CC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















